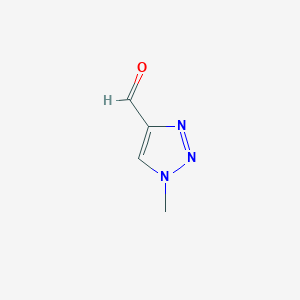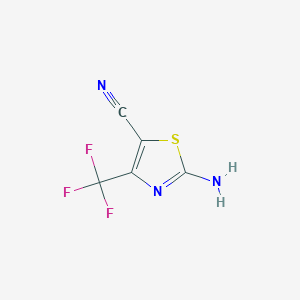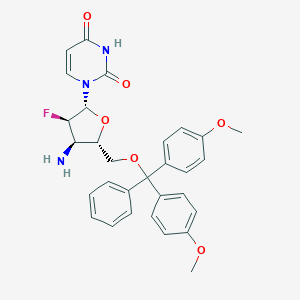
N-(5-Cloro-2-nitrofenil)acetamida
Descripción general
Descripción
N-(5-Chloro-2-nitrophenyl)acetamide: is an organic compound with the molecular formula C8H7ClN2O3. It is a pale-yellow to yellow-brown solid that is used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a chloro and nitro group on a phenyl ring, which is attached to an acetamide moiety.
Aplicaciones Científicas De Investigación
Chemistry: N-(5-chloro-2-nitrophenyl)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the development of new chemical entities with potential therapeutic applications .
Biology and Medicine: In biological research, this compound is used to study the effects of nitro and chloro substituents on the biological activity of aromatic compounds.
Industry: In the industrial sector, N-(5-chloro-2-nitrophenyl)acetamide is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for N-(5-Chloro-2-nitrophenyl)acetamide.
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions, possibly involving the nitro group (-no2) and the chlorine atom (-cl) .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(5-Chloro-2-nitrophenyl)acetamide may affect a wide range of biochemical pathways.
Result of Action
The compound’s nitro group (-no2) and chlorine atom (-cl) may play a role in its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aromatic Amines and Chloroacetyl Chloride: One common method involves the reaction of aromatic amines with chloroacetyl chloride in the presence of a base such as pyridine.
Microwave Irradiation: Another method involves the microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst.
Industrial Production Methods: Industrial production of N-(5-chloro-2-nitrophenyl)acetamide typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(5-chloro-2-nitrophenyl)acetamide can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the acetamide moiety can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the acetamide moiety.
Comparación Con Compuestos Similares
N-(4,5-Dichloro-2-nitrophenyl)acetamide: Similar in structure but with an additional chloro group, which can alter its chemical reactivity and biological activity.
Phenoxy Acetamide Derivatives: These compounds have a phenoxy group instead of a chloro group, leading to different chemical and biological properties.
Uniqueness: N-(5-chloro-2-nitrophenyl)acetamide is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of these substituents provides a balance of hydrophobic and electron-withdrawing properties, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
N-(5-chloro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWANGSCDWBUSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279362 | |
| Record name | n-(5-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-33-4 | |
| Record name | 5443-33-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(5-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

